molecular formula C26H18N2Na2O6S2 B146801 Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate CAS No. 52698-84-7

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate

Cat. No. B146801
CAS RN: 52698-84-7
M. Wt: 564.5 g/mol
InChI Key: RNGKZLRAVYPLJC-UHFFFAOYSA-L
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Description

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate, also known as Bathocuproinedisulfonic acid disodium salt hydrate, is a chemical compound with the molecular formula C26H20N2Na2O7S2 . It is often used in various chemical reactions and analyses .


Molecular Structure Analysis

The molecular structure of Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate involves phenyl rings rotated out of the phenanthroline plane, with torsion angles of 119.66 (14) and 117.06 (14)° . The asymmetric unit consists of one half of the molecule, which is located on a crystallographic twofold rotation .


Chemical Reactions Analysis

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate has been used in charge transfer induced reactions. For instance, it has been employed to mediate the electrical contact between a C60 electron-transport layer and sputtered indium-zinc oxide (IZO) top electrode . It has also been used in the spectrophotometric measurement of copper (I) in aqueous media .


Physical And Chemical Properties Analysis

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate has a molecular weight of 582.6 g/mol and 564.5 g/mol . It has one hydrogen bond donor count and nine hydrogen bond acceptor counts .

Scientific Research Applications

Luminescence Properties and Biological Labeling

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate is utilized in the synthesis of luminescent rhenium(I) polypyridine maleimide complexes. These complexes exhibit intense, long-lived photoluminescence, useful in biological labeling studies for molecules like glutathione, and proteins such as bovine serum albumin and human serum albumin (Lo et al., 2002).

Platinum(II) Phenanthroline Complexes in Cancer Research

This compound has been used in synthesizing platinum(II) phenanthroline complexes. Studies on their cytotoxicity against HeLa tumor cells indicate potential as cisplatin analogues, highlighting a role in cancer research (De Pascali et al., 2006).

Nuclear Waste Management

In nuclear waste management, derivatives of this compound are significant. The disulfonated N,N'-diphenyl-2,9-diamide-1,10-phenanthroline ligand, which contains phenyl sulfonate group, enhances aqueous solubility and aids in separating actinides from lanthanides (Thomas et al., 2021).

Molecular Oxygen Sensors

These derivatives are also crucial in developing oxygen sensors. Copper compounds of this form can be utilized for oxygen sensing in various environments, including marine operations (Smith et al., 2009), (Lamontagne et al., 1998).

Electrical and Magnetic Properties

Studies have been conducted on compounds of this chemical with transition elements like cobalt, nickel, copper, and zinc. These compounds exhibit unique electrical conduction properties, relevant in material science and electronics (Allan et al., 1989).

Anticancer Activity

Rhenium(I) tricarbonyl aqua complexes, synthesized using derivatives of this compound, have shown potential as anticancer agents. Their effectiveness in cisplatin-resistant cells signifies a breakthrough in overcoming drug resistance in cancer therapy (Knopf et al., 2017).

Organic Light-Emitting Diodes (OLEDs)

The compound is utilized in creating phosphorescent organic light-emitting diodes (OLEDs). These OLEDs have achieved high electroluminescence efficiency, indicating significant advancements in display technology (Li et al., 2008).

properties

IUPAC Name

disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O6S2.2Na/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGKZLRAVYPLJC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801338898
Record name Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate
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Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Bathocuproine disulfonic acid, disodium salt
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Product Name

Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate

CAS RN

52698-84-7, 98645-85-3
Record name 1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenylsulfonyl-, disulfo deriv., disodium salt (1:2)
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Record name Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline, disulpho derivative, disodium salt
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